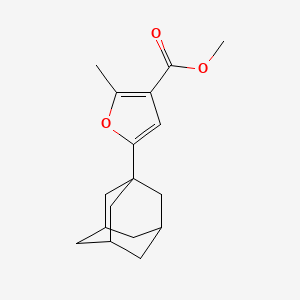

5-(1-金刚烷基)-2-甲基-3-呋喃甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

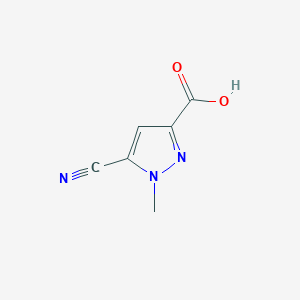

“Methyl 5-(1-adamantyl)-2-methyl-3-furoate” is a complex organic compound. It contains an adamantyl group, which is a tricyclic compound derived from adamantane . Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .

Synthesis Analysis

The synthesis of adamantane derivatives is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . For example, 1,3-dipolar addition of 1-(1-adamantyl)-2-diazoethanone to methyl acrylate gave methyl 3-(1-adamantylcarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylate .Molecular Structure Analysis

Adamantane molecules can be described as the fusion of three cyclohexane rings. The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal . This structure contributes to the unique properties of adamantane and its derivatives.Chemical Reactions Analysis

Adamantane derivatives are known for their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . For example, the reaction of adamantane with formaldehyde and diethyl malonate in the presence of piperidine leads to the formation of 1,3,5,7-tetracarbomethoxybicyclo .科学研究应用

抗菌和抗炎特性

5-(1-金刚烷基)-2-甲基-3-呋喃甲酸甲酯和相关化合物表现出显着的抗菌和抗炎特性。由 Al-Abdullah 等人 (2014) 的研究表明,该化合物的衍生物对一系列革兰氏阳性菌和革兰氏阴性菌以及致病真菌白色念珠菌表现出有效的抗菌活性。此外,一些衍生物在大鼠模型中产生了良好的剂量依赖性抗炎活性。

化学反应和合成

5-(1-金刚烷基)-2-甲基-3-呋喃甲酸甲酯参与各种化学反应,这些反应对于合成复杂有机化合物至关重要。例如,Mlostoń 等人 (1999) 探索了金刚烷硫甲基的反应性,金刚烷硫甲基与 5-(1-金刚烷基)-2-甲基-3-呋喃甲酸甲酯密切相关,用于生产各种杂环化合物。这证明了其在合成有机化学中的潜力,特别是在创建环状结构方面。

药学应用

5-(1-金刚烷基)-2-甲基-3-呋喃甲酸甲酯的结构,特别是金刚烷基,在药物化学中具有重要意义。 Fuji 等人 (2009) 强调了金刚烷基衍生物在抑制 HIV-1 逆转录酶中的作用,HIV-1 逆转录酶是抗逆转录病毒药物开发中的一个关键靶标。这表明像 5-(1-金刚烷基)-2-甲基-3-呋喃甲酸甲酯这样的化合物可以在开发新型抗逆转录病毒疗法中发挥作用。

生物质转化和可再生能源

研究还探讨了甲基呋喃衍生物在生物质转化中的作用,生物质转化是可再生能源发展的一个关键领域。 Nakagawa 等人 (2013) 讨论了类似于 5-(1-金刚烷基)-2-甲基-3-呋喃甲酸甲酯的呋喃化合物的还原,还原过程是在非均相催化剂上用氢进行的。这一过程对于将生物质衍生的化合物转化为有价值的化学品和燃料至关重要。

未来方向

属性

IUPAC Name |

methyl 5-(1-adamantyl)-2-methylfuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O3/c1-10-14(16(18)19-2)6-15(20-10)17-7-11-3-12(8-17)5-13(4-11)9-17/h6,11-13H,3-5,7-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOPLEDDDJJUNTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C23CC4CC(C2)CC(C4)C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[(4-Chlorophenyl)methyl]-1,3-dimethyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione](/img/structure/B2882336.png)

![6-(2-Ethylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![8-(3,5-dimethylphenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2882342.png)

![7'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-one](/img/structure/B2882347.png)

![1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B2882348.png)

![(2Z)-2-(butylimino)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2H-chromene-3-carboxamide](/img/structure/B2882349.png)

![Spiro[1H-2-benzofuran-3,4'-cyclohexane]-1'-amine;hydrochloride](/img/structure/B2882356.png)